Normelicopine

Description

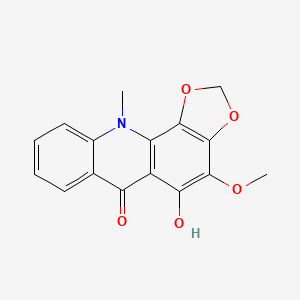

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-17-9-6-4-3-5-8(9)12(18)10-11(17)14-16(22-7-21-14)15(20-2)13(10)19/h3-6,19H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMOOICPKHHWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C(=C3O)OC)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418820 | |

| Record name | Normelicopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-76-0 | |

| Record name | Normelicopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Normelicopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Normelicopine and Its Analogues

Total Synthesis Approaches to the Normelicopine Core Scaffold

The total synthesis of a natural product is a rigorous undertaking that confirms its proposed structure and provides a renewable source for the compound and its analogues for further study. epfl.chtitech.ac.jp The approach to synthesizing a complex molecule like the this compound core scaffold would involve a detailed strategic plan, beginning with its deconstruction.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. journalspress.comnumberanalytics.com It involves breaking down the target molecule into progressively simpler precursors, a process known as disconnection, until commercially available or easily prepared starting materials are reached. youtube.comlibretexts.org These conceptual steps are the reverse of the synthetic direction. libretexts.org

For a complex heterocyclic scaffold, which is often the case for alkaloids, strategic disconnections are typically made at bonds adjacent to heteroatoms or at key structural junctions that allow for the application of reliable bond-forming reactions. youtube.com The process aims to simplify the molecular complexity, including stereocenters and ring systems, in the most efficient way possible. journalspress.com

Key Principles of Retrosynthetic Analysis:

Disconnection: Breaking a bond to simplify the target molecule. numberanalytics.com

Synthon: A hypothetical fragment resulting from a disconnection, which may not be a stable molecule itself. numberanalytics.com

Synthetic Equivalent: The real chemical reagent that serves as the source of the synthon. journalspress.com

Functional Group Interconversion (FGI): The process of converting one functional group into another to facilitate a disconnection or a subsequent synthetic step. tgc.ac.in

While a specific retrosynthesis for this compound is not published, a hypothetical analysis would likely target key bonds that form its core ring structure, aiming to break it down into more manageable, potentially known, building blocks.

Key Intermediates and Stereochemical Control in this compound Synthesis

The synthesis of key intermediates is a critical phase in total synthesis. These intermediates are milestones in the synthetic route, representing the successful assembly of significant portions of the target molecule.

Stereochemical control is paramount in natural product synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. numberanalytics.com Several strategies are employed to control stereochemistry:

Substrate Control: The existing stereocenters in the substrate direct the stereochemical outcome of a reaction.

Reagent Control: A chiral reagent or catalyst is used to induce stereoselectivity, regardless of the substrate's inherent stereochemistry. numberanalytics.com

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction and is subsequently removed. wikipedia.orgethz.ch

In a potential synthesis of this compound, controlling its stereocenters would be a major challenge. Methods like asymmetric catalysis, diastereoselective aldol (B89426) reactions, or the use of chiral pool starting materials (readily available enantiopure compounds from nature) would be essential. ethz.ch For instance, the stereochemical outcome of reactions can be influenced by changing reaction conditions like solvent and temperature. organic-chemistry.org

Table 1: Common Strategies for Stereochemical Control

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from natural sources (e.g., amino acids, sugars). ethz.ch | Synthesis of epothilones using derivatives of serine. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the formation of new stereocenters. wikipedia.org | Evans' oxazolidinone auxiliaries for stereoselective alkylations and aldol reactions. wikipedia.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. | Sharpless asymmetric epoxidation, Noyori asymmetric hydrogenation. |

| Substrate-Directed Control | An existing chiral center in the molecule directs the approach of reagents. | Felkin-Anh model for nucleophilic addition to chiral carbonyls. |

Evaluation of Synthetic Route Efficiency and Practicality

The efficiency and practicality of a synthetic route are evaluated based on several metrics. A successful route is not only one that reaches the target but does so in a manner that is resource-efficient and scalable. chiroblock.com

Key Metrics for Evaluating Synthetic Routes:

| Metric | Description | Ideal Outcome |

| Overall Yield | The cumulative yield of all steps in the synthesis. | High |

| Step Count | The total number of synthetic transformations. | Low (Step Economy) |

| Atom Economy | The measure of how many atoms from the reactants are incorporated into the final product. acs.org | High |

| Convergence | A strategy where fragments of the molecule are synthesized separately and then combined late in the synthesis. ethz.ch | More efficient than a linear synthesis for complex targets. |

| Selectivity | The ability to control chemo-, regio-, and stereoselectivity, avoiding the need for protecting groups. | High |

| RouteScore | A quantitative measure that can be used to assess the overall cost and efficiency of a synthetic route, considering factors like labor, cost of materials, and yield. nih.gov | Low |

Semisynthetic Derivatization Strategies of this compound Precursors

Semisynthesis involves the use of a naturally occurring compound or a key intermediate from a total synthesis as a starting point to create analogues. This approach is often more efficient than starting from simple materials for each new derivative. Should a total synthesis of this compound be established, or if a biosynthetic precursor can be isolated in large quantities, semisynthetic strategies would be employed to explore its structure-activity relationship (SAR).

Typical derivatization strategies would involve modifying peripheral functional groups of the this compound scaffold through reactions such as:

Esterification or amidation of carboxylic acids.

Alkylation or acylation of amines or alcohols.

Oxidation or reduction of susceptible functional groups.

Cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

Chemoenzymatic Syntheses for this compound and Related Scaffolds

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and highly selective synthetic routes. mdpi.combeilstein-journals.org Enzymes operate under mild conditions and can exhibit exquisite levels of chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups. acs.orgnih.gov

For a target like this compound, enzymes could be used for:

Kinetic Resolution: Separating a racemic mixture by selectively transforming one enantiomer. mdpi.com

Asymmetric Synthesis: Creating chiral centers with high enantiomeric excess, for example, through enzymatic reductions of ketones or hydrolysis of esters.

Late-Stage Functionalization: Introducing functional groups, such as hydroxyl groups, at specific positions on a complex scaffold with high selectivity, a task that can be very challenging with traditional chemical reagents. nih.gov

The integration of biocatalysis could significantly improve the efficiency and sustainability of a synthetic route to this compound. mdpi.com

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The application of these principles is increasingly important in modern organic synthesis.

The 12 Principles of Green Chemistry and Their Potential Application in this compound Synthesis: consensus.app

| Principle | Description | Application in Synthesis |

| 1. Prevention | Prevent waste rather than treating it. nih.gov | Design routes with high yield and selectivity. |

| 2. Atom Economy | Maximize the incorporation of all materials into the final product. acs.org | Use addition reactions and catalytic cycles. |

| 3. Less Hazardous Syntheses | Use and generate substances with low toxicity. nih.gov | Choose less toxic reagents and solvents. |

| 4. Designing Safer Chemicals | Design products to be effective but with minimal toxicity. nih.gov | Modify the this compound structure to reduce potential toxicity while maintaining activity. |

| 5. Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. nih.gov | Use water, supercritical fluids, or solvent-free conditions. |

| 6. Design for Energy Efficiency | Conduct syntheses at ambient temperature and pressure. nih.gov | Employ catalysts that operate under mild conditions. |

| 7. Use of Renewable Feedstocks | Use raw materials that are renewable. nih.gov | If possible, start from bio-based materials. |

| 8. Reduce Derivatives | Avoid unnecessary derivatization (e.g., protecting groups). sigmaaldrich.com | Use chemo- and regioselective reagents (e.g., enzymes). acs.org |

| 9. Catalysis | Use catalytic reagents over stoichiometric ones. nih.gov | Employ metal catalysts, organocatalysts, or biocatalysts. |

| 10. Design for Degradation | Design products to break down into innocuous substances after use. | Consider the environmental fate of this compound analogues. |

| 11. Real-time Analysis | Monitor reactions in real-time to prevent the formation of byproducts. | Use in-situ spectroscopic techniques (e.g., IR, NMR). |

| 12. Safer Chemistry | Choose substances and forms that minimize the potential for accidents. | Avoid highly reactive or explosive reagents. |

A green synthesis of this compound would prioritize these principles, leading to a more sustainable and environmentally benign process.

Preclinical Pharmacological Investigations of Normelicopine

In Vitro Pharmacological Profiling of Normelicopine

In vitro studies are foundational in pharmacology, providing the initial assessment of a compound's biological activity at the molecular and cellular level. For this compound, the available research is concentrated on its effects in cell-based assays.

Based on publicly available scientific literature, no specific studies detailing the receptor binding profile or ligand efficacy of this compound have been published. Therefore, its affinity and functional activity at specific receptors remain uncharacterized.

There are no specific data in the available scientific literature regarding the effects of this compound on the activity of specific enzymes. Studies to determine if this compound acts as an inhibitor or activator of key enzymatic targets have not been reported.

The primary pharmacological investigation into this compound has been through cell-based assays evaluating its cytotoxic and antimicrobial properties.

Research on a series of five acridone (B373769) alkaloids, including this compound, isolated from the root bark of Zanthoxylum simullans, demonstrated cytotoxic activity against two human prostate cancer cell lines: PC-3M (a bone metastasis-derived cell line) and LNCaP (a lymph node metastasis-derived cell line). semanticscholar.orgnih.gov The study found that all five compounds exhibited potential cytotoxicity against these cancer cell lines, with IC50 values ranging from 12 µg/mL to 65 µg/mL. nih.gov Importantly, the compounds showed no cytotoxicity against the human embryonic kidney cell line (HEK293) at concentrations up to 100 µg/mL, suggesting a degree of selectivity for cancer cells over the tested normal cells. nih.gov

In the same study, these acridone alkaloids were evaluated for antimalarial activity against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (Dd2) strain of Plasmodium falciparum. semanticscholar.orgnih.govnih.gov All tested compounds showed some level of antimalarial activity. semanticscholar.org Normelicopidine was again the most active, particularly against the resistant Dd2 strain. semanticscholar.orgnih.govnih.gov

Furthermore, a separate study investigating antimicrobial synergism identified this compound as an active component from the leaves of Vepris gossweileri. researchgate.net In combination with (Ε)-caryophyllene, this compound demonstrated a potent synergistic effect against the yeast Saccharomyces cerevisiae, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net

No studies on the electrophysiological effects of this compound have been reported in the scientific literature. Its impact on ion channels, membrane potential, or other electrical properties of excitable cells is currently unknown.

Cell-Based Assays for Cellular Pathway Modulation

In Vivo Preclinical Model Efficacy Evaluation of this compound

In vivo studies are critical for understanding a compound's effects within a whole, living organism.

There is no information available in the public domain regarding efficacy studies of this compound in any animal models, including genetically modified ones. nih.govwikipedia.org Its potential therapeutic effects have not been evaluated in a whole-organism context.

Investigation of this compound's Effects on Organ System Physiology in Animal Models

Direct studies detailing the effects of this compound on the organ system physiology in animal models have not been reported in the accessible scientific literature. However, based on the established biological activities of related acridone alkaloids, it is possible to hypothesize the potential physiological effects and the corresponding animal models that would be employed for their investigation. researchgate.net

Acridone alkaloids, as a class, have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory properties. nih.govresearchgate.net For instance, studies on related compounds have shown efficacy against various cancer cell lines and activity in models of inflammation. phcog.comsemanticscholar.org These findings suggest that this compound's effects would likely be most pronounced on the immune system (due to anti-inflammatory potential) and in the context of neoplastic diseases (due to cytotoxic potential).

Preclinical evaluation in animal models is a cornerstone of drug development, allowing for the assessment of a compound's efficacy and mechanism of action in a living organism before human trials. nih.gov For a compound like this compound, with presumed anti-inflammatory and cytotoxic activities, several well-established animal models would be relevant:

Models of Inflammation: To investigate potential anti-inflammatory effects, researchers would likely use models of acute inflammation, such as carrageenan-induced paw edema in rats or mice. In this model, the compound's ability to reduce swelling and inflammatory cell infiltration would be quantified. nih.gov

Oncology Models: To assess cytotoxic effects in vivo, xenograft models are commonly used. These involve implanting human cancer cells into immunocompromised mice, which are then treated with the test compound to measure its effect on tumor growth, proliferation, and metastasis. nih.gov

While specific data for this compound is unavailable, the table below presents illustrative data from a study on related acridone alkaloids, including Normelicopidine, against prostate cancer cell lines, demonstrating the type of research findings generated in such preclinical investigations. phcog.comsemanticscholar.org

Table 1: Illustrative Cytotoxic Activity of Related Acridone Alkaloids This table shows data for compounds structurally related to this compound to demonstrate the type of findings from preclinical investigations. Data for this compound is not currently available.

| Compound | Cancer Cell Line | Activity Metric (IC50) | Finding |

|---|---|---|---|

| Normelicopidine | PC-3M (Prostate Cancer) | 12.5 µg/mL | Demonstrated the highest activity among the tested alkaloids against this cell line. phcog.com |

| Normelicopidine | LNCaP (Prostate Cancer) | 21.1 µg/mL | Showed significant cytotoxic effect. phcog.com |

| Melicopine (B191813) | PC-3M (Prostate Cancer) | 36 µg/mL | Exhibited moderate cytotoxic activity. bioaustralis.com |

| Melicopine | LNCaP (Prostate Cancer) | 28 µg/mL | Exhibited moderate cytotoxic activity. bioaustralis.com |

Assessment of Pharmacodynamic Biomarkers in Preclinical Systems

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a biological response to a therapeutic agent. nih.gov In preclinical systems, they are essential for demonstrating target engagement, understanding the mechanism of action, and guiding dose selection. oup.com For this compound, the selection of PD biomarkers would be guided by its presumed biological activities derived from the acridone alkaloid class.

Given the potential anti-inflammatory and cytotoxic effects of acridone alkaloids, preclinical assessment of this compound would likely involve monitoring a panel of relevant biomarkers. nih.govresearchgate.net

Biomarkers for Anti-Inflammatory Activity: If this compound acts as an anti-inflammatory agent, its effects could be monitored by measuring key mediators of the inflammatory cascade. For example, inhibition of the cyclooxygenase (COX) enzymes would lead to a decrease in the production of prostaglandins (B1171923) (e.g., PGE₂) and thromboxanes (e.g., TXB₂). oup.comuniversiteitleiden.nl Additionally, levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in blood or tissue samples from animal models would be critical PD biomarkers. nih.gov

Biomarkers for Cytotoxic Activity: The cytotoxic potential of many acridone alkaloids is linked to their ability to intercalate with DNA and inhibit topoisomerase enzymes, leading to apoptosis (programmed cell death). researchgate.net Therefore, relevant PD biomarkers would include the activation of caspases (key enzymes in the apoptotic pathway) and markers of DNA damage. Assays measuring the inhibition of topoisomerase I and II activity would also provide direct evidence of the drug's mechanism. researchgate.netnih.gov

The following table outlines potential pharmacodynamic biomarkers that could be assessed for this compound in preclinical studies.

Table 2: Potential Pharmacodynamic Biomarkers for Preclinical Assessment of this compound

| Potential Activity | Biomarker | Physiological Process | Rationale for Assessment |

|---|---|---|---|

| Anti-inflammatory | Prostaglandin E₂ (PGE₂) | Inflammation, Pain Signaling | Key product of the COX-2 pathway; reduction indicates anti-inflammatory effect. oup.com |

| TNF-α, IL-1β | Cytokine Signaling, Immune Response | Primary pro-inflammatory cytokines; their suppression is a hallmark of many anti-inflammatory drugs. nih.gov | |

| Myeloperoxidase (MPO) | Neutrophil Infiltration | An enzyme found in neutrophils; its level in tissue indicates the extent of immune cell infiltration. | |

| Cytotoxic | Caspase-3/7 Activation | Apoptosis | Executioner caspases that, when activated, signify commitment to programmed cell death. nih.gov |

| Topoisomerase II Inhibition | DNA Replication/Repair | A known target for some acridone alkaloids; inhibition leads to cancer cell death. researchgate.net |

Comparative Pharmacology of this compound with Structurally Related Chemotypes

Comparative pharmacology, particularly through the analysis of structure-activity relationships (SAR), is a fundamental principle in drug discovery. It posits that the biological activity of a compound is directly related to its chemical structure and that similar molecules often have similar activities. researchgate.net Altering a molecule's chemical structure, even slightly, can significantly change its pharmacological properties.

This compound belongs to the acridone class of alkaloids. nih.gov Its structure is highly related to that of its parent compound, Melicopine. The chemical name for this compound is O-Demethylmelicopine, indicating a specific structural difference: the substitution of one of the methoxy (B1213986) (-OCH₃) groups found in Melicopine with a hydroxyl (-OH) group. nih.govpublish.csiro.au This seemingly minor change from a methoxy to a hydroxyl group introduces significant alterations to the molecule's physicochemical properties. The hydroxyl group increases the molecule's polarity and provides a site for hydrogen bonding, which is not possible with the methoxy group.

These structural differences are expected to influence several key pharmacological parameters:

Solubility and Absorption: The increased polarity from the hydroxyl group may alter the aqueous solubility of this compound compared to Melicopine, which in turn could affect its absorption and bioavailability.

Metabolism: The hydroxyl group provides a new site for metabolic reactions, such as glucuronidation or sulfation, potentially leading to a different metabolic profile and rate of clearance compared to Melicopine.

Target Binding: The ability to act as a hydrogen bond donor could allow this compound to form different or stronger interactions with biological targets (e.g., enzyme active sites or receptors) than Melicopine, potentially leading to differences in potency or target selectivity.

Indeed, one study noted that Melicopine was less potent than its "nor-analogue" (implying a demethylated version like this compound or Normelicopidine) in antimalarial assays, suggesting that demethylation may be favorable for this specific activity. bioaustralis.com Another study found that Normelicopidine was the most active among five tested acridone alkaloids (including Melicopine and this compound) against certain cancer cell lines. phcog.com This highlights that even within a closely related chemotype, small structural variations can lead to meaningful differences in biological activity.

The table below provides a comparison of this compound with its parent compound Melicopine and the related alkaloid Normelicopidine.

Table 3: Comparative Profile of this compound and Related Acridone Alkaloids

| Feature | This compound | Melicopine | Normelicopidine |

|---|---|---|---|

| Chemical Formula | C₁₆H₁₃NO₅ nih.gov | C₁₇H₁₅NO₅ bioaustralis.com | C₁₆H₁₃NO₅ |

| Molecular Weight | 299.28 g/mol nih.gov | 313.3 g/mol bioaustralis.com | 299.28 g/mol |

| Key Structural Feature | Acridone core with a hydroxyl group (O-demethylated Melicopine). nih.gov | Acridone core with two methoxy groups at the relevant positions. bioaustralis.com | Structural isomer of this compound with a different substitution pattern. |

| Known/Reported Activities | Cytotoxic, Antimalarial phcog.comsemanticscholar.org | Cytotoxic, Antimalarial, potential anti-inflammatory and antioxidant. phcog.combioaustralis.comontosight.ai | Cytotoxic (most potent of the group in one study), Antimalarial. phcog.comsemanticscholar.org |

Elucidation of Normelicopine S Molecular Mechanism of Action

Identification of Primary Molecular Targets for Normelicopine

The initial step in deciphering a compound's mechanism is the identification of its primary molecular targets. These are the specific biomolecules, typically proteins, to which the compound directly binds to exert its effect. Acridone (B373769) alkaloids, the class to which this compound belongs, are known to interact with a range of biological targets including protein kinases, topoisomerase, and telomerase, and are also capable of intercalating with DNA. researchgate.net Research on related acridone analogues suggests that AKT kinase, a key regulator of cell signaling, is a potential target. researchgate.net

Target deconvolution refers to the retrospective identification of the molecular targets responsible for a compound's observed phenotypic effects. technologynetworks.com A variety of experimental strategies can be employed for this purpose.

Affinity Chromatography: This is a powerful technique for isolating and purifying a target molecule based on a highly specific binding interaction. conductscience.combio-rad.com In the context of this compound, the compound itself would act as the "ligand." It would be chemically immobilized onto a solid, inert matrix (like agarose (B213101) beads) within a chromatography column. conductscience.comslideshare.net A cellular lysate containing a complex mixture of proteins is then passed through the column. researchgate.net Proteins that have a specific binding affinity for this compound will bind to the immobilized compound, while all other proteins will wash out. researchgate.net The bound proteins can then be eluted by changing the buffer conditions, allowing for their identification via techniques like mass spectrometry. slideshare.netresearchgate.net

Chemical Proteomics: This approach utilizes chemical probes to identify protein-small molecule interactions directly within a complex biological system, such as live cells or cell lysates. nih.govnih.gov It offers a powerful method for mapping a compound's interactions across the entire proteome. nih.gov

Affinity-based Probes: A derivative of this compound could be synthesized with a tag (e.g., biotin) and an alkyne or azide (B81097) group for "click chemistry." nih.gov This probe is introduced to cells or lysates, and after binding, the tag is used to enrich the probe-protein complexes for identification.

Label-Free Approaches: Methods like Limited Proteolysis (LiP-MS) and Proteome Integral Solubility Alteration (PISA) can identify targets without modifying the compound. biognosys.comelifesciences.org LiP-MS works on the principle that when a compound binds to a protein, it can alter the protein's three-dimensional structure, changing its susceptibility to digestion by a protease. biognosys.com PISA detects changes in the thermal stability or solubility of proteins upon ligand binding. elifesciences.org

The following table summarizes these key target deconvolution strategies.

Table 1: Target Deconvolution Strategies for this compound

| Strategy | Principle | Key Steps | Outcome |

|---|---|---|---|

| Affinity Chromatography | Utilizes specific binding between an immobilized ligand (this compound) and its target protein(s). conductscience.com | 1. Immobilize this compound onto a solid support.2. Incubate with cell lysate.3. Wash away unbound proteins.4. Elute and identify bound proteins. researchgate.net | Identification of direct binding partners. |

| Chemical Proteomics | Employs chemical probes or label-free methods to identify protein-drug interactions in a proteome-wide manner. nih.govnih.gov | 1. Treat cells/lysate with a tagged probe or the native compound.2. Enrich for interacting proteins (via the tag) or measure changes in protein structure/stability.3. Identify targets using mass spectrometry. nih.govbiognosys.com | Identification of on- and off-targets in a physiological context. |

Computational Approaches to Target Prediction and Validation

Computational, or in silico, methods serve as a complementary approach to experimental target deconvolution. These techniques can predict potential targets, helping to prioritize experimental validation, or can be used to validate and understand the binding interactions of experimentally identified targets. researchgate.net

Ligand-Based (Chemical Similarity): This approach operates on the principle that structurally similar molecules often bind to similar targets. researchgate.net The chemical structure of this compound can be compared against databases of compounds with known biological targets to generate a list of putative targets.

Structure-Based (Molecular Docking): If the three-dimensional structure of a potential protein target is known, molecular docking simulations can be performed. researchgate.net These simulations computationally model the interaction between this compound (the ligand) and the protein's binding site, calculating a binding energy or score that predicts the stability and likelihood of the interaction. researchgate.net This method was used, for example, to screen for new inhibitors of Akt kinase using the DOCK 4.0 program. researchgate.net

Chemogenomic Data Mining: This strategy involves mining large-scale datasets that link chemical structures to biological effects (e.g., gene expression changes, cytotoxicity profiles) to infer target relationships. researchgate.net

Downstream Signaling Pathway Modulation by this compound

Once this compound binds to its primary molecular target(s), it initiates a series of downstream events that alter cellular signaling pathways. A signaling pathway is a chain of molecular reactions that transmits a signal from the cell's exterior to its interior, culminating in a specific cellular response. thermofisher.com If this compound targets a protein like AKT kinase, it would directly impact the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. researchgate.net

Many signaling pathways are built upon kinase cascades. A kinase is an enzyme that adds a phosphate (B84403) group to a protein, a process called phosphorylation. thermofisher.comaatbio.com This modification acts like a molecular switch, often activating the target protein. thermofisher.com A kinase cascade is a series of kinases that phosphorylate and activate one another in sequence, amplifying the initial signal. aatbio.comfrontiersin.org

If this compound inhibits a kinase, it would block the phosphorylation of that kinase's substrates, effectively halting the signal's transmission down that cascade. nih.gov For example, AKT is a serine/threonine-protein kinase; its inhibition by this compound would prevent the phosphorylation and subsequent activation of its downstream effectors, which include crucial proteins like mTOR (mammalian target of rapamycin) and GSK3β (glycogen synthase kinase 3 beta). researchgate.net This disruption of phosphorylation events is a primary mechanism through which kinase inhibitors modulate cell function.

The ultimate output of most signaling pathways is a change in the cell's behavior, which is often achieved by altering the pattern of gene expression. nih.gov Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. cdc.gov Signaling pathways can activate or deactivate transcription factors, which are proteins that control which genes are turned "on" or "off." nih.gov

Modulation of a pathway like PI3K/AKT by this compound would be expected to cause significant changes in the cell's transcriptome (the sum of all its gene transcripts) and proteome (the entire set of its proteins). nih.gov Inhibition of this pro-survival pathway would likely lead to:

Downregulation of anti-apoptotic genes: Genes that produce proteins to prevent programmed cell death may be suppressed.

Upregulation of pro-apoptotic genes: Genes that initiate programmed cell death may be activated.

Changes in cell cycle genes: Expression of genes that control cell division and proliferation would likely be altered to induce cell cycle arrest.

These alterations can be measured experimentally using techniques like RNA-sequencing (for gene expression) and quantitative mass spectrometry (for proteomics) to provide a global view of the cellular response to the compound. nih.govgithub.io

Table 2: Potential Downstream Effects of AKT Pathway Inhibition by this compound

| Downstream Effector | Function | Consequence of Inhibition |

|---|---|---|

| mTOR | A central regulator of cell growth, protein synthesis, and proliferation. researchgate.net | Decreased protein synthesis and cell growth. |

| GSK3β | Involved in glycogen (B147801) metabolism, cell proliferation, and cell death. researchgate.net | Altered metabolic processes and potential induction of apoptosis. |

| FOXO1 | A transcription factor that promotes the expression of genes involved in cell death and cell cycle arrest. researchgate.net | Increased expression of pro-apoptotic and cell cycle inhibitory genes. |

| NF-κB | A transcription factor that promotes inflammation and cell survival. | Reduced pro-survival signaling. |

Intercellular Communication and Crosstalk Mechanisms

Cells in a multicellular organism constantly communicate with each other through chemical messengers to coordinate their activities. youtube.com Furthermore, the signaling pathways within a single cell are not isolated; they form a complex, interconnected network characterized by "crosstalk," where one pathway can influence another. nih.gov

By modulating a central signaling hub like the AKT pathway, this compound could have broad effects on how a cell integrates various signals from its environment. For example, the PI3K/AKT pathway is known to crosstalk with other major pathways, such as the MAPK/ERK pathway, which also controls cell growth and division. nih.gov Inhibition of AKT by this compound could therefore shift the balance of signaling, potentially sensitizing the cell to other stimuli or inhibiting its ability to respond to growth factors that normally activate the AKT pathway. This disruption of signaling networks can fundamentally alter a cell's relationship with its environment and neighboring cells.

: Interaction with Subcellular Compartments

The precise molecular mechanism of action for this compound, an acridone alkaloid, is an area of ongoing research. However, studies on related acridone alkaloids and compounds with similar biological activities provide significant insights into its likely interactions within the cell. The cytotoxic and antimalarial properties of this compound suggest that its molecular targets are located within specific subcellular compartments.

The biosynthesis and storage of acridone alkaloids have been localized to specific tissues and subcellular structures in plants. For instance, in Ruta graveolens, these alkaloids are primarily found in the root tissues, including the rhizodermis, endodermis, and vascular tissue. nih.gov The subcellular localization of alkaloids is crucial for their biological function, with potential sites including the peroxisome or vacuole. rsc.org

Studies on the intracellular distribution of other acridone derivatives have revealed varied patterns. For example, one derivative was found to be uniformly distributed throughout the cytoplasm and nucleus, while another was predominantly localized in cytoplasmic granules. researchgate.net Furthermore, investigations into the cytotoxic mechanisms of related compounds have pointed towards the involvement of specific organelles. For some acridine (B1665455) derivatives, partial accumulation in mitochondria and lysosomes has been observed. dokumen.pub This is significant as lysosomes are involved in various processes that can lead to malignancy, and their permeabilization can trigger cell death. dokumen.pub

The antimalarial activity of compounds structurally related to this compound also offers clues to its subcellular targets. The efficacy of many antimalarial drugs depends on their ability to cross multiple membranes to reach their targets within the intracellular parasite. nih.gov These targets are often located in the parasite's digestive vacuole, where hemoglobin degradation occurs, and the endoplasmic reticulum, which is crucial for protein synthesis and folding. eco-vector.comnih.gov The ability of acridine compounds to interfere with these processes is a key aspect of their therapeutic effect.

Given that the structure of a molecule can determine its subcellular localization and subsequent cytotoxic activity, it is plausible that this compound's effects are mediated through interactions within one or more of these compartments. nih.gov The lipophilicity and structural characteristics of this compound likely facilitate its passage across cellular and organellar membranes, allowing it to reach and interact with its molecular targets.

Table 1: Observed Subcellular Localization of Related Acridone Alkaloids and Derivatives

| Compound/Class | Subcellular Localization/Distribution | Implied Function/Mechanism | Reference(s) |

| Acridone Alkaloids (general) | Root tissues (rhizodermis, endodermis, vascular tissue) | Biosynthesis and storage | nih.gov |

| Acridone Derivative 1 | Cytoplasmic granules | Uncertain mode of action | researchgate.net |

| Acridone Derivative 13 | Uniformly in cytoplasm and nucleus | Intercalation into DNA | researchgate.net |

| Pentyl-AcrDIM | Partial accumulation in mitochondria and lysosomes | Induction of cell death | dokumen.pub |

| Antimalarial Hybrid (MEFAS) | Endoplasmic reticulum and digestive vacuole of Plasmodium | Disruption of parasite metabolism | nih.gov |

Allosteric Modulation and Cooperative Binding Mechanisms

The potential for this compound to act through allosteric modulation or cooperative binding presents another facet of its molecular mechanism. While direct studies on this compound are scarce, research on other acridine and acridone alkaloids suggests that these mechanisms are plausible.

Allosteric Modulation

Allosteric modulation involves the binding of a molecule to a site on a protein that is distinct from the active site, causing a conformational change that alters the protein's activity. This mechanism has been explored for other acridine derivatives. For instance, certain acridine analogues have been synthesized and investigated as potential allosteric modulators of GABAB receptors. tubitak.gov.tr Computational docking studies have also identified potential allosteric binding sites for acridone derivatives on enzymes such as the NS2B/NS3 protease of the Dengue virus and cathepsin V. sciforschenonline.orgresearchgate.net These findings indicate that the acridone scaffold is capable of interacting with allosteric sites on various proteins.

However, it is important to note that not all enzyme inhibition by acridone-related compounds occurs allosterically. For example, the inhibition of α-glucosidase by several compounds has been characterized as competitive, meaning the inhibitor binds to the active site, directly competing with the substrate. mdpi.commdpi.comnih.govresearchgate.neteurekaselect.com Kinetic studies are therefore crucial to distinguish between these different modes of inhibition.

Cooperative Binding

Cooperative binding occurs when the binding of one ligand to a macromolecule influences the affinity of subsequent ligand binding. This mechanism is particularly relevant for compounds that interact with DNA. The acridine derivative m-AMSA, for example, has been shown to bind to DNA in a highly cooperative manner. researchgate.net This cooperative interaction is thought to be mediated by conformational changes in the DNA helix upon initial binding. Other studies have also reported cooperative binding for different acridine compounds with DNA. nih.govnih.gov Given that many acridone alkaloids exert their cytotoxic effects through DNA intercalation, it is conceivable that this compound may also engage in cooperative binding with DNA. researchgate.netmdpi.com This could enhance its ability to disrupt DNA replication and transcription, leading to cell death.

Table 2: Binding Mechanisms of Related Acridine and Acridone Derivatives

| Compound/Class | Target | Mechanism | Reference(s) |

| Acridine Analogues | GABAB Receptors | Potential Allosteric Modulation | tubitak.gov.tr |

| Acridone Derivatives | NS2B/NS3 Protease | Predicted Allosteric Binding (in silico) | sciforschenonline.org |

| Acridone Alkaloids | Cathepsin V | Competitive Inhibition (some compounds) | researchgate.net |

| m-AMSA | DNA | Cooperative Binding | researchgate.net |

| Acridine-metal complexes | DNA | Cooperative Binding | nih.gov |

| Acridine Orange | DNA | Multiple binding modes including intercalation and electrostatic interactions | nih.gov |

Structure Activity Relationship Sar Studies of Normelicopine Derivatives

Design and Synthesis of Normelicopine Analogues for SAR Exploration

The exploration of SAR for this compound begins with the design and synthesis of a library of related compounds. science.govscience.gov This process involves strategically modifying the this compound molecule to probe the importance of different structural components for its biological activity. georgiasouthern.edu The goal is to generate a diverse set of analogues that can provide a comprehensive understanding of the chemical features driving its effects. nih.gov

The core scaffold of this compound is a tetracyclic acridone (B373769) ring system. Systematic modifications to this core are a key strategy in SAR studies. mdpi.com This can involve altering the ring structure itself, for example, by changing the pattern of heteroatoms or the degree of saturation. In the context of related alkaloids isolated from natural sources, comparing the activity of this compound to other compounds with slightly different core structures, such as furoquinoline or indoloquinazoline alkaloids, provides initial SAR insights. acs.org For instance, the isolation of this compound alongside related acridone alkaloids like normelicopidine, melicopine (B191813), melicopidine, and melicopicine (B191808) from Zanthoxylum simulans allows for a natural comparison of scaffolds with varying methoxy (B1213986) and methylenedioxy groups, revealing preliminary SAR data based on their differential cytotoxicity and antimalarial activity. researchgate.net

A primary method for probing SAR involves introducing a variety of substituents and functional groups onto the parent molecule. nih.gov For this compound, this would entail adding or modifying groups on its aromatic rings. The objective is to assess the impact of these changes on the molecule's electronic, steric, and hydrophobic properties, which in turn influence its biological activity.

Research on acridone alkaloids from Zanthoxylum simulans has provided key SAR data based on the natural substitution patterns. The cytotoxic activities of this compound and its co-isolated analogues against prostate cancer cell lines (PC-3M and LNCaP) and their antimalarial activity against Plasmodium falciparum strains (3D7 and Dd2) highlight the importance of the substitution pattern on the acridone core. researchgate.net For example, normelicopidine was found to be the most active against the PC-3M and Dd2 cell lines. researchgate.net The comparative activities of these naturally occurring derivatives suggest that the specific arrangement of hydroxyl, methoxy, and methylenedioxy groups is a critical determinant of potency. researchgate.net

Table 1: Biological Activities of this compound and Related Acridone Alkaloids

This table presents the half-maximal inhibitory concentration (IC50) in µg/mL for each compound against different cell lines, indicating their cytotoxic and antimalarial potency. Lower values indicate higher potency. Data sourced from ResearchGate. researchgate.net

| Compound | PC-3M (Cytotoxicity) IC50 (µg/mL) | LNCaP (Cytotoxicity) IC50 (µg/mL) | 3D7 (Antimalarial) IC50 (µg/mL) | Dd2 (Antimalarial) IC50 (µg/mL) |

|---|---|---|---|---|

| Normelicopidine | 12.5 | 21.1 | >50 | 18.9 |

| This compound | >50 | >50 | >50 | >50 |

| Melicopine | >50 | >50 | >50 | >50 |

| Melicopidine | 29.8 | >50 | >50 | 25.4 |

| Melicopicine | 22.5 | 35.6 | >50 | 41.5 |

Systematic Modification of the this compound Core Scaffold

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medcraveonline.comwikipedia.org The resulting model can then be used to predict the activity of newly designed, unsynthesized molecules, thereby guiding drug discovery efforts and prioritizing synthetic targets. medcraveonline.comjocpr.com This approach is invaluable for accelerating lead optimization by reducing the need for extensive experimental testing. jocpr.comnumberanalytics.com

The development of a robust QSAR model begins with two critical steps: descriptor selection and model validation. numberanalytics.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, electronic, or geometric properties. jocpr.comhufocw.org The selection of appropriate descriptors is crucial as they form the basis for the mathematical relationship with biological activity. researchgate.net For a series of this compound derivatives, descriptors could include molecular weight, logP (lipophilicity), partial charges, and various shape indices. hufocw.org3ds.com

Model validation is essential to ensure that the QSAR model is statistically sound, reliable, and has predictive power, rather than being a result of chance correlation. researchgate.netscielo.br This process involves several techniques:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out or leave-N-out), where a portion of the data is set aside to test a model built from the remaining data. scielo.brmdpi.com

External Validation: The model's predictive ability is assessed using an external test set of compounds that were not used during the model development phase. researchgate.netmdpi.com

Statistical Metrics: Key parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated to evaluate the model's goodness-of-fit and predictive performance. numberanalytics.comnih.gov

The ultimate goal of a QSAR model is its ability to accurately predict the biological activity of novel compounds. nih.gov A well-validated QSAR model for this compound derivatives would serve as a powerful tool for lead optimization. nih.gov By analyzing the model, medicinal chemists can understand which structural features (as captured by the descriptors) are positively or negatively correlated with the desired activity. nih.gov This insight allows for the rational design of new analogues with a higher probability of success. numberanalytics.com

For instance, if a QSAR model indicated that lower lipophilicity and the presence of a hydrogen bond donor at a specific position enhance activity, chemists could focus on synthesizing derivatives that fit this profile. This predictive capacity allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving significant time and resources. jocpr.com However, the predictive power of a QSAR model can deteriorate over time as new and more diverse chemical structures are synthesized. Therefore, it is imperative to periodically retrain models with new experimental data to maintain their applicability and accuracy. nih.gov

Descriptor Selection and Model Validation in this compound QSAR

Ligand-Receptor Interaction Analysis through Mutagenesis and Computational Docking

To fully understand the SAR of this compound, it is crucial to analyze its interactions with its biological target at an atomic level. nih.gov Computational docking and site-directed mutagenesis are powerful techniques used to elucidate these ligand-receptor interactions. biorxiv.org Molecular docking predicts the preferred orientation and binding affinity of a ligand within the binding site of a receptor, while mutagenesis studies can confirm the functional importance of specific amino acid residues. biorxiv.orgmdpi.com

Computational docking simulations can model the binding of this compound and its analogues to a target protein. mdpi.com This process generates a binding score, which estimates the binding free energy, and reveals key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. biorxiv.orgmdpi.com By docking a series of this compound derivatives and comparing their predicted binding modes and energies with their experimental biological activities, researchers can build a structural hypothesis for the observed SAR. mdpi.com For example, a highly active analogue might show a specific hydrogen bond with a key residue in the receptor's active site that is absent in less active analogues.

Site-directed mutagenesis complements docking studies by experimentally verifying the importance of these key residues. nih.gov By mutating a specific amino acid in the receptor (e.g., replacing a polar residue with a nonpolar one) and observing a significant drop in the ligand's binding affinity or biological effect, its critical role in the interaction is confirmed. mdpi.com This combined approach provides a detailed, three-dimensional understanding of the ligand-receptor complex, offering a robust foundation for the rational design of more potent and selective this compound-based therapeutic agents. nih.gov

The structure-activity relationship (SAR) of this compound and its derivatives, as part of the broader acridone alkaloid class, has been a subject of research to understand how specific structural modifications influence their biological activities, particularly in the realms of anticancer and antimicrobial effects. The core acridone scaffold of this compound presents several sites for chemical modification, including the hydroxyl and methoxy groups on ring A, the N-methyl group, and the aromatic rings themselves.

Research into the SAR of acridone alkaloids has revealed several key features that modulate their cytotoxic and antiparasitic activities. For instance, studies on various acridone alkaloids have demonstrated that the presence and position of hydroxyl groups are crucial for their biological effects. A hydroxyl group at the C-1 position and a secondary amine at the N-10 position have been shown to be important for the antiproliferative activities of some tetracyclic acridones. nih.gov Similarly, the SAR studies of the acridone alkaloid glyfoline (B1233050) and its analogs indicated that 1-hydroxy-9-acridones were more potent against human leukemic HL-60 cells than their corresponding 1-methoxy derivatives. acs.orgnih.gov This suggests that the free hydroxyl group on this compound is a significant contributor to its bioactivity.

Furthermore, modifications at the heterocyclic nitrogen atom have been shown to dramatically alter cytotoxicity. For example, replacing the N-methyl group in glyfoline with a hydrogen atom or a larger substituent like N(CH2)2NEt2 led to a significant decrease or complete loss of activity. nih.gov This highlights the specific requirement for a methyl group at this position for optimal activity in that particular scaffold.

The substitution pattern on the aromatic A-ring also plays a vital role. The introduction of electron-donating groups, such as amino groups, on the A-ring of glyfoline congeners resulted in cytotoxic compounds, whereas electron-withdrawing nitro groups led to inactivity. acs.orgnih.gov Prenylation of the acridone skeleton is another structural feature that has been correlated with bioactivity. In a study of acridone alkaloids from Swinglea glutinosa, the presence and location of prenyl groups were found to influence antiplasmodial activity. scielo.br

While a comprehensive SAR study on a large library of this compound-specific derivatives is not extensively documented in publicly available literature, the general findings for the acridone class provide a strong basis for predicting the effects of structural modifications to this compound.

Table 1: Structure-Activity Relationship of Acridone Alkaloids

| Structural Modification | Effect on Biological Activity | Reference |

| 1-Hydroxy Group | Increased cytotoxicity compared to 1-methoxy group. | acs.orgnih.gov |

| N-10 Substitution | Replacement of N-methyl with NH or larger groups reduced cytotoxicity. | nih.gov |

| A-Ring Substituents | Amino groups (electron-donating) increased cytotoxicity, while nitro groups (electron-withdrawing) led to inactivity. | acs.orgnih.gov |

| Prenylation | The presence and position of prenyl groups influence antiparasitic activity. A second prenyl group at C-8 reduced activity in one series. | scielo.br |

| Secondary Amine at N-10 | Important for antiproliferative activity in some tetracyclic acridones. | nih.gov |

Conformational Analysis and Bioactive Conformation of this compound

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its interaction with biological targets and, consequently, its bioactive properties. The conformational analysis of this compound, while not detailed in dedicated publications, can be understood through the established methods applied to related small molecules and alkaloids. numberanalytics.comauremn.org.br These methods primarily involve a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. numberanalytics.comauremn.org.br By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine the spatial proximity of atoms and the torsion angles of rotatable bonds. For acridone alkaloids, detailed analysis of 1H and 13C NMR spectra, including 2D techniques like NOESY, has been used to establish their solution-state conformations. This approach would allow for the determination of the preferred orientation of the substituents on the this compound scaffold.

Computational methods, such as molecular mechanics and quantum mechanics (Density Functional Theory - DFT), are frequently employed to complement experimental data and to explore the potential energy surface of a molecule. nih.gov These calculations can identify low-energy conformers and provide insights into the energy barriers between them. For flexible molecules, identifying the single "bioactive conformation" can be challenging, as the molecule may exist as an ensemble of conformations in solution. nih.govirbbarcelona.org The bioactive conformation is the specific 3D arrangement a molecule adopts when it binds to its biological target. leidenuniv.nl This conformation may not necessarily be the lowest energy conformer in solution, and the energy required to adopt the bioactive conformation is a key factor in binding affinity. irbbarcelona.org

The process of determining the bioactive conformation of a compound like this compound typically involves:

Conformational Search: Using computational algorithms to generate a wide range of possible conformations. nih.gov

Energy Minimization: Calculating the relative energies of these conformations to identify stable, low-energy structures.

Experimental Validation: Comparing the calculated properties (e.g., NMR parameters) of the predicted conformers with experimental data. nih.gov

Docking Studies: If the biological target is known, molecular docking simulations can be used to predict the binding mode and identify the likely bioactive conformation. nih.gov

For this compound, the key conformational features to consider would be the planarity of the acridone ring system and the orientation of the methoxy group relative to the adjacent hydroxyl group. While the core acridone structure is relatively rigid, some flexibility exists, and the precise arrangement of the substituents can influence its interaction with a target protein or nucleic acid.

Table 2: Methodologies for Conformational Analysis of this compound

| Methodology | Application to this compound | Key Information Provided | Reference |

| NMR Spectroscopy | Analysis of 1H-1H coupling constants and NOEs. | Determination of torsion angles and inter-proton distances in solution. | auremn.org.br |

| Computational Chemistry (DFT/Molecular Mechanics) | Calculation of potential energy surfaces and relative energies of conformers. | Identification of stable low-energy conformations and the energy barriers between them. | nih.gov |

| X-ray Crystallography | Analysis of single-crystal diffraction data. | Provides the precise solid-state conformation and intermolecular interactions. | leidenuniv.nl |

| Molecular Docking | Simulation of the binding of this compound to a known biological target. | Prediction of the most likely bioactive conformation and binding mode. | nih.gov |

Biotransformation and Metabolic Fate of Normelicopine

Identification of Normelicopine Metabolites in Biological Systems (e.g., Liver Microsomes, Cell Cultures, Animal Tissues)

The first step in understanding a compound's metabolism is to identify its metabolites—the products of biotransformation. These studies are typically conducted using various in vitro and in vivo systems.

In Vitro Systems: Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and cultured liver cells (hepatocytes) are common tools. These systems allow for the controlled study of metabolic pathways.

In Vivo Systems: Analysis of plasma, urine, and feces from preclinical animal models administered the compound provides a comprehensive picture of the metabolites formed within a living organism.

Current Status for this compound: There are no published studies identifying the metabolites of this compound in any biological system.

Characterization of Enzymes Involved in this compound Metabolism (e.g., Cytochrome P450s, Transferases)

Once metabolites are identified, the next step is to pinpoint the specific enzymes responsible for their formation. The Cytochrome P450 (CYP) superfamily of enzymes is a primary catalyst for Phase I oxidative metabolism of many drugs. wikipedia.orgnih.gov Phase II enzymes, such as various transferases, then conjugate the modified compound to increase its water solubility for excretion. nih.gov

Identifying the specific CYP isozymes (e.g., CYP3A4, CYP2D6) involved is crucial for predicting potential drug-drug interactions. aumet.comnih.gov

Current Status for this compound: No research is available that characterizes the specific enzymes, including Cytochrome P450 isoforms or transferases, involved in the metabolism of this compound.

In Vitro Metabolic Stability and Clearance Studies

Metabolic stability assays measure how quickly a compound is metabolized by enzymes, typically in liver microsomes or hepatocytes. nih.govif-pan.krakow.pl The results are expressed as the compound's half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. nih.gov These parameters are vital for predicting a drug's pharmacokinetic properties in the body, such as how long it will remain active. if-pan.krakow.pl

Interactive Table: General Parameters in Metabolic Stability Studies This table illustrates the typical data generated in such a study, though no specific values exist for this compound.

| Parameter | Description | Typical Units | Importance |

| Half-life (t½) | Time required for 50% of the compound to be metabolized. | minutes (min) | Indicates how long the compound persists. |

| Intrinsic Clearance (CLint) | The rate of metabolism by liver enzymes, independent of other physiological factors. | µL/min/mg protein | Helps predict in vivo clearance and bioavailability. |

| Predicted Hepatic Clearance (CLh) | An estimation of the rate at which the liver removes the compound from the blood. | mL/min/kg | Used to estimate the required dose and dosing interval. |

Current Status for this compound: Data from in vitro metabolic stability or clearance studies for this compound have not been published.

Species-Specific Differences in this compound Metabolism in Preclinical Models

The expression and activity of metabolic enzymes can vary significantly between different species (e.g., rats, mice, dogs, monkeys, and humans). mdpi.comnih.gov Therefore, conducting metabolic studies across several preclinical species is essential to identify the most appropriate animal model for predicting human metabolism and pharmacokinetics. mdpi.com

Current Status for this compound: There are no comparative studies on the metabolism of this compound in different preclinical species.

Prodrug and Active Metabolite Strategies Related to this compound

Current Status for this compound: The scientific literature contains no information on the investigation of prodrug strategies or the existence of active metabolites for this compound.

Advanced Analytical Methodologies for Normelicopine Research

Spectroscopic Techniques for Structural Elucidation of Normelicopine Metabolites and Derivatives (e.g., High-Resolution MS, Advanced NMR)

The structural elucidation of metabolites and derivatives is fundamental to understanding the biotransformation and structure-activity relationships of this compound. High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this effort.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for determining the elemental composition of unknown metabolites. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to within 5 ppm), allowing for the calculation of a unique molecular formula. criver.com When coupled with liquid chromatography (LC), LC-HRMS enables the separation of metabolites from a complex mixture before analysis. For a suspected this compound metabolite, HRMS can confirm the addition of an oxygen atom (hydroxylation) or the removal of a methyl group (demethylation) by providing an exact mass that corresponds to the predicted change in the molecular formula of the parent compound (C₁₆H₁₃NO₅). nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where precursor ions of the metabolite are fragmented to produce a characteristic pattern that offers clues about its molecular structure. criver.com

Advanced NMR Spectroscopy: While MS provides the "what" (molecular formula and fragments), NMR spectroscopy reveals the "how" (the precise atomic arrangement). resolvemass.ca It is a powerful, non-destructive technique for absolute structure determination. criver.comnih.gov For this compound research, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons in a purified metabolite. However, advanced two-dimensional (2D) NMR techniques are essential for piecing together complex structures. nih.gov

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of a molecule. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals protons that are close to each other in space, providing insights into the 3D structure and stereochemistry of the molecule. nih.gov

The integration of these techniques, sometimes in hyphenated systems like LC-MS-SPE-NMR, provides a powerful workflow for the confident identification of novel metabolites from biological samples.

Table 1: Illustrative HRMS Data for Hypothetical this compound Metabolite Analysis

| Analyte | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Plausible Biotransformation |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₃NO₅ | 300.0866 | 300.0863 | -1.0 | Parent Compound |

| Hydroxy-Normelicopine | C₁₆H₁₃NO₆ | 316.0815 | 316.0819 | +1.3 | Hydroxylation (+O) |

| Demethyl-Normelicopine | C₁₅H₁₁NO₅ | 286.0709 | 286.0707 | -0.7 | Demethylation (-CH₂) |

Chromatographic Separations for Quantitative and Qualitative Analysis in Biological Matrices (e.g., LC-MS/MS, GC-MS, Capillary Electrophoresis)

Analyzing this compound and its metabolites within biological matrices—such as plasma, urine, or tissue homogenates—requires highly selective and sensitive separation techniques to isolate the analytes from endogenous interferences. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantitative analysis of drugs and metabolites in biological samples. researchgate.net It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org For quantitative studies, a specific precursor-to-product ion transition for this compound is monitored using Multiple Reaction Monitoring (MRM), a highly specific mode that filters out background noise, allowing for detection at very low concentrations (picogram to nanogram levels). uba.ar While powerful, the technique can be susceptible to "matrix effects," where co-eluting compounds from the sample suppress or enhance the ionization of the analyte, potentially affecting accuracy. nih.govnih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for metabolite analysis. uba.ar Given this compound's structure and relatively low volatility, its analysis by GC-MS would likely require a derivatization step to convert it into a more volatile and thermally stable compound. This adds complexity to sample preparation but can yield excellent chromatographic resolution and highly detailed mass spectra for qualitative identification.

Capillary Electrophoresis (CE): CE is a family of high-resolution separation techniques that use an electric field to separate ions based on their size and charge. bdn.go.thlibretexts.org Because of its high efficiency, short analysis times, and minimal sample consumption, CE is an attractive alternative to LC. europeanpharmaceuticalreview.com

Capillary Zone Electrophoresis (CZE): The simplest form, CZE separates analytes in a buffer-filled capillary based on their electrophoretic mobility. europeanpharmaceuticalreview.com

Micellar Electrokinetic Capillary Chromatography (MEKC): This mode allows for the separation of neutral compounds alongside charged ones by adding surfactants to the buffer to form micelles, which act as a pseudo-stationary phase.

CE is particularly well-suited for separating molecules with minute differences in their charge-to-mass ratio. bdn.go.th

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Key Strengths | Key Limitations | Suitability for this compound |

|---|---|---|---|---|

| LC-MS/MS | Quantitative & Qualitative Analysis | High sensitivity and specificity; applicable to a wide range of compounds. researchgate.netrsc.org | Susceptible to matrix effects; higher operational complexity. nih.gov | Excellent for quantification in biological fluids. |

| GC-MS | Qualitative Analysis & Specific Quantitation | High chromatographic resolution; provides detailed mass spectra for identification. uba.ar | Requires analyte to be volatile; may need chemical derivatization. | Suitable for structural confirmation, but derivatization is likely required. |

| Capillary Electrophoresis (CE) | Qualitative & Quantitative Analysis | Extremely high separation efficiency; low sample and solvent consumption; fast analysis. europeanpharmaceuticalreview.comthermofisher.com | Lower sensitivity than MS-based methods; requires analytes to be charged (or used in MEKC mode). | High potential for high-resolution separation of this compound and its charged metabolites. |

Imaging Techniques for this compound Distribution in Preclinical Models (e.g., PET, SPECT, Autoradiography)

Visualizing where a compound distributes within a living organism is crucial for understanding its pharmacological and toxicological profile. Molecular imaging techniques allow for the non-invasive, dynamic tracking of this compound in preclinical models, while autoradiography provides high-resolution ex vivo snapshots.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): PET and SPECT are powerful in vivo imaging modalities that map the distribution of a radiolabeled compound. monash.edunih.gov To apply these techniques to this compound, the molecule would first need to be synthesized with a positron-emitting (e.g., ¹¹C, ¹⁸F for PET) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I for SPECT) radionuclide. mdpi.com Following administration to a preclinical model, the scanners detect the radiation and reconstruct 3D images of the tracer's distribution over time. This provides quantitative data on the compound's pharmacokinetics, including its uptake, retention, and clearance from various organs and tissues, and can help determine if it crosses the blood-brain barrier or accumulates in specific target organs. nih.govnih.gov

Autoradiography: This technique provides a high-resolution visualization of radiolabeled compound distribution in tissue sections. slideshare.net In Quantitative Whole-Body Autoradiography (QWBA), a preclinical model is administered radiolabeled this compound, and at various time points, the entire animal is cryo-sectioned into thin slices. nih.gov These slices are exposed to phosphor imaging plates, creating detailed images that show the compound's distribution across all organs and tissues simultaneously. nih.gov For even greater detail, Microautoradiography (MARG) can be used to localize the compound at a cellular or subcellular level within a specific tissue, providing invaluable information on target engagement. qps.comxenotech.com

Table 3: Summary of Imaging Techniques for Preclinical this compound Research

| Technique | Methodology | Information Provided | Resolution |

|---|---|---|---|

| PET | In vivo detection of positron-emitting radiotracers. | Dynamic, quantitative 3D distribution and pharmacokinetics. nih.gov | ~1-2 mm |

| SPECT | In vivo detection of gamma-emitting radiotracers. imperialls.com | Semi-quantitative 3D distribution and pharmacokinetics. nih.gov | Sub-mm to mm. imperialls.com |

| Autoradiography (QWBA/MARG) | Ex vivo detection of radioactivity in tissue sections. nih.govqps.com | High-resolution, static distribution at the whole-body or cellular level. walterstumpf.com | Macroscopic (QWBA) to microscopic (MARG). |

Biosensor and High-Throughput Screening Technologies for this compound Ligand Discovery

Identifying the molecular targets of this compound and discovering other molecules with similar activity are key goals in pharmacological research. Biosensors and high-throughput screening are enabling technologies for this purpose.

Biosensor Technologies: A biosensor is an analytical device that combines a biological recognition element with a transducer to detect a target substance. For this compound research, a biosensor could be developed by immobilizing a potential target protein (e.g., a receptor or enzyme) onto a sensor surface. When a solution containing this compound is introduced, its binding to the immobilized protein would generate a measurable signal via an optical (e.g., surface plasmon resonance) or electrochemical transducer. mdpi.com Such technology could be used to rapidly screen for binding affinity and kinetics, confirming molecular interactions in real-time. nih.gov

High-Throughput Screening (HTS): HTS is a drug discovery process involving the automated testing of vast libraries of chemical compounds for activity against a specific biological target. bmglabtech.com If a molecular target for this compound is identified, HTS can be used to screen thousands of other compounds to find new "hits" that bind to the same target, potentially with greater potency or different properties. singerinstruments.com Conversely, in a process known as a phenotypic screen, HTS could be used to find compounds that produce a similar cellular effect to this compound, which can help in identifying its mechanism of action. The process involves miniaturization, robotics, and sensitive readouts to process large numbers of samples quickly and efficiently. bmglabtech.com Furthermore, virtual high-throughput screening uses computational docking simulations to predict how different ligands might interact with a protein target, helping to prioritize compounds for experimental testing. nih.gov

Table 4: Hypothetical HTS Campaign for this compound-Related Research

| Parameter | Description |

|---|---|

| Screening Goal | Identify novel small molecules that inhibit the binding of this compound to its putative target protein 'X'. |

| Assay Principle | Competitive binding assay using a fluorescently-labeled this compound analogue. |

| Compound Library | A diverse collection of 100,000 synthetic and natural product compounds. stanford.edu |

| Platform | Automated liquid handling robots and a 384-well microplate reader for fluorescence polarization. bmglabtech.com |

| Hit Criteria | Compounds that cause a >50% reduction in the fluorescence polarization signal, indicating displacement of the labeled this compound. |

Conceptual Therapeutic Potential and Drug Discovery Implications of Normelicopine

Normelicopine as a Chemical Probe and Research Tool in Disease Pathophysiology

A chemical probe is a selective small-molecule modulator of a protein's function, which enables the study of its molecular target in mechanistic and phenotypic contexts within biochemical, cell-based, or animal models. nih.gov These tools are pivotal in biomedical research for validating targets and connecting a specific phenotype to the biology of a protein. youtube.com High-quality chemical probes can serve as powerful research reagents and act as precursors for the development of new medicines. nih.gov

While this compound has not been extensively characterized and commercialized as a formal chemical probe, its inherent biological activities position it as a valuable research tool. Natural products and their derivatives are often used to discover and validate novel biological targets. nih.gov The backbone of a natural product like this compound can be used as a starting point to discover compounds that modulate a specific biological process, such as protein aggregation in neurodegenerative diseases. nih.gov